molecular formula C14H12N2O4 B1262307 (1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Cat. No.: B1262307
M. Wt: 272.26 g/mol
InChI Key: DRCJGCOYHLTVNR-YJEJVTBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitindomide is a bisdioxopiperazines analog with antineoplastic activity. Mitinomide inhibits topoisomerase II and slowly promotes DNA-interstrand cross-linking, thereby inhibiting DNA repair, RNA and protein synthesis. This agent acts without increasing topoisomerase II-DNA covalent cleavable complex formation, as do most topoisomerase inhibitors. (NCI04)

Scientific Research Applications

Anticancer Activity

A notable application of similar compounds includes their use in cancer research. For instance, a series of compounds synthesized using hetero-Diels-Alder reactions, including structures similar to the requested compound, demonstrated significant anticancer activity. Compounds such as 5c and 5d showed distinctive selectivity against leukemia, with high sensitivity in certain leukemia cell lines (Atamanyuk, Zimenkovsky, & Lesyk, 2008).

Stereochemistry and Macrocyclic Ligands

Research on N2P2 macrocyclic ligands, which are structurally related to the queried compound, highlights the importance of stereochemistry in chemical synthesis. These studies shed light on the complexity of macrocyclization reactions and their significance in developing compounds with specific properties (Bigler, Otth, & Mezzetti, 2014).

Photochromic Behavior

Compounds structurally related to the one have been studied for their photochromic properties, particularly in the solid state. These compounds, such as various 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, form colored, stable materials under UV radiation, making them of interest in the field of 'intelligent materials' (Mahmoodi, Zanjanchi, & Kiyani, 2004).

Antibacterial Activity

Similarly structured compounds have shown promising antibacterial activities. For example, a group of Schiff bases derived from related compounds exhibited significant antibacterial activities against common bacterial strains like Staphylococcus aureus and Escherichia coli (Li, Song, Shang, Rao, & Gao, 2013).

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5-,6+,7+,8-,9+,10-

InChI Key

DRCJGCOYHLTVNR-YJEJVTBQSA-N

Isomeric SMILES

C1=C[C@H]2[C@H]3[C@@H]([C@@H]1[C@H]4[C@@H]2C(=O)NC4=O)[C@H]5[C@@H]3C(=O)NC5=O

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O

shelf_life

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC).

solubility

p- dioxane slightly soluble (mg/mL)
Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL)

Synonyms

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone
mitindomide
NSC 284356
NSC-284356
tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Reactant of Route 2
(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Reactant of Route 3
(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Reactant of Route 4
(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Reactant of Route 5
(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Reactant of Route 6
(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

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